Phosphoric acid, diethyl 2-quinoxalinyl ester
Description
Phosphoric acid, diethyl 2-quinoxalinyl ester is an organophosphate compound characterized by a quinoxaline moiety (a bicyclic structure containing two nitrogen atoms) esterified to a diethyl phosphate group. Quinoxaline derivatives are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and electronic properties .
Properties
CAS No. |
13593-09-4 |
|---|---|
Molecular Formula |
C12H15N2O4P |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
diethyl quinoxalin-2-yl phosphate |
InChI |
InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |
InChI Key |
GBTNLVQIMKRHOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 2-quinoxalinyl ester typically involves the esterification of quinoxaline derivatives with phosphoric acid. One common method is the reaction of quinoxaline-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as trifluoromethanesulfonic acid (TfOH) can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, diethyl 2-quinoxalinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
Phosphoric acid, diethyl 2-quinoxalinyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 2-quinoxalinyl ester involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the phosphate ester group can participate in phosphorylation reactions, which are crucial in many biological processes . The compound’s ability to undergo hydrolysis and release active quinoxaline derivatives also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physical and Chemical Properties
- Solubility : Diethyl esters (e.g., diethyl phosphate) are generally more soluble in organic solvents than triaryl esters (e.g., triphenyl phosphate) due to reduced steric hindrance and polarity .
- Thermal Stability : Triphenyl phosphate exhibits higher thermal stability (bp: 414°C) compared to aliphatic diethyl esters, which may decompose at lower temperatures .
- Reactivity: The quinoxaline group in the target compound may confer unique reactivity, such as hydrogen bonding or π-π interactions, influencing its binding to biological targets .
Toxicity and Environmental Impact
- Triphenyl phosphate : Persistent in water; toxic to aquatic organisms (LC₅₀ for fish: ~1–10 mg/L) .
- Paraoxon : Highly toxic to humans (cholinesterase inhibition) and environmentally persistent .
- Quinoxaline-based compounds: May exhibit mutagenicity or carcinogenicity depending on substituents. Environmental persistence would depend on degradation pathways of the quinoxaline ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
